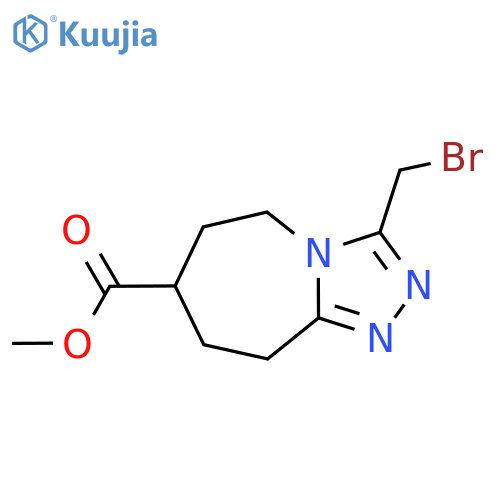Cas no 2171891-89-5 (methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate)
メチル 3-(ブロモメチル)-5H,6H,7H,8H,9H-1,2,4-トリアゾロ[4,3-a]アゼピン-7-カルボキシラートは、高度に機能化されたヘテロ環化合物であり、有機合成における重要な中間体として利用されます。この化合物は、ブロモメチル基とエステル基を有しており、分子内の反応性サイトを多様に提供します。特に、医薬品中間体や生物活性化合物の合成において有用な骨格構造を形成します。その分子構造は、さらなる修飾やカップリング反応に適しており、複雑な化合物の構築に寄与します。高い純度と安定性を備え、研究開発用途に適しています。

2171891-89-5 structure
商品名:methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate
- methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate
- 2171891-89-5
- EN300-1613325
-
- インチ: 1S/C10H14BrN3O2/c1-16-10(15)7-2-3-8-12-13-9(6-11)14(8)5-4-7/h7H,2-6H2,1H3
- InChIKey: MWKCNRIMMXOGRN-UHFFFAOYSA-N
- ほほえんだ: BrCC1=NN=C2CCC(C(=O)OC)CCN21
計算された属性
- せいみつぶんしりょう: 287.02694g/mol
- どういたいしつりょう: 287.02694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1613325-5.0g |
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate |
2171891-89-5 | 5g |
$5221.0 | 2023-06-04 | ||
| Enamine | EN300-1613325-2.5g |
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate |
2171891-89-5 | 2.5g |
$3530.0 | 2023-06-04 | ||
| Enamine | EN300-1613325-100mg |
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate |
2171891-89-5 | 100mg |
$1585.0 | 2023-09-23 | ||
| Enamine | EN300-1613325-10000mg |
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate |
2171891-89-5 | 10000mg |
$7742.0 | 2023-09-23 | ||
| Enamine | EN300-1613325-250mg |
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate |
2171891-89-5 | 250mg |
$1657.0 | 2023-09-23 | ||
| Enamine | EN300-1613325-50mg |
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate |
2171891-89-5 | 50mg |
$1513.0 | 2023-09-23 | ||
| Enamine | EN300-1613325-5000mg |
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate |
2171891-89-5 | 5000mg |
$5221.0 | 2023-09-23 | ||
| Enamine | EN300-1613325-1.0g |
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate |
2171891-89-5 | 1g |
$1801.0 | 2023-06-04 | ||
| Enamine | EN300-1613325-0.25g |
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate |
2171891-89-5 | 0.25g |
$1657.0 | 2023-06-04 | ||
| Enamine | EN300-1613325-0.5g |
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate |
2171891-89-5 | 0.5g |
$1728.0 | 2023-06-04 |
methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate 関連文献
-
1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
2171891-89-5 (methyl 3-(bromomethyl)-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine-7-carboxylate) 関連製品
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
